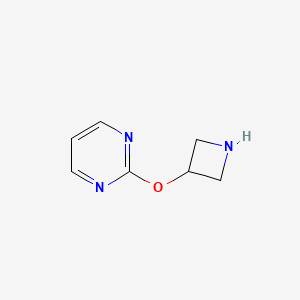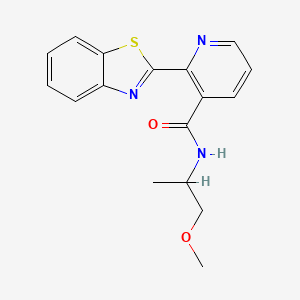
2-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyridine-3-carboxamide: , also known by its chemical formula C₁₈H₁₆N₄O₂S , is a heterocyclic compound with diverse applications. Its structure combines a benzothiazole ring, a pyridine ring, and an amide functional group. Let’s explore its synthesis, reactions, and uses.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield intermediates or final products with modified properties.
Substitution: Substitution reactions at the pyridine nitrogen or benzothiazole sulfur are common.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in the synthesis of other heterocyclic compounds.
Mechanism of Action
Molecular Targets: Interaction with specific receptors or enzymes.
Pathways Involved: Modulation of signaling pathways, gene expression, or cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of benzothiazole and pyridine rings sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-11(10-22-2)19-16(21)12-6-5-9-18-15(12)17-20-13-7-3-4-8-14(13)23-17/h3-9,11H,10H2,1-2H3,(H,19,21) |
InChI Key |
CKRNRCFGTHELIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


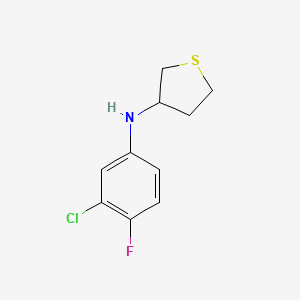

![[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12115573.png)
![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)
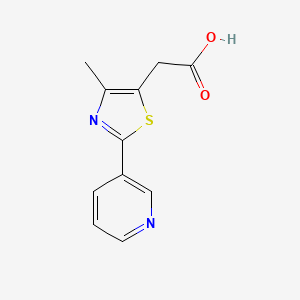
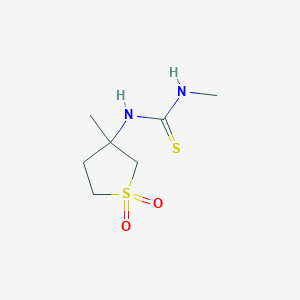
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
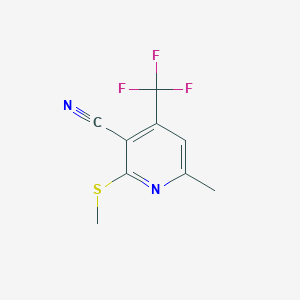
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)
